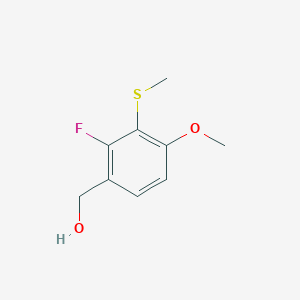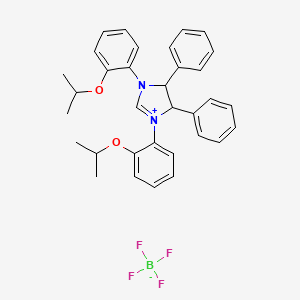
(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two isopropoxyphenyl groups and two diphenyl groups attached to a dihydroimidazolium core. The tetrafluoroborate anion provides stability to the cationic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves a multi-step process. The initial step often includes the preparation of the dihydroimidazolium core, followed by the introduction of the isopropoxyphenyl and diphenyl groups. Common reagents used in these reactions include phenylboronic acid, isopropyl alcohol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, is essential to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazolium derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Medicine: It is being investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Similar structure but with methoxy groups instead of isopropoxy groups.
1,3-Bis(2-ethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Similar structure but with ethoxy groups instead of isopropoxy groups.
Uniqueness
The uniqueness of (4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of isopropoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C33H35BF4N2O2 |
|---|---|
Molecular Weight |
578.4 g/mol |
IUPAC Name |
4,5-diphenyl-1,3-bis(2-propan-2-yloxyphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C33H35N2O2.BF4/c1-24(2)36-30-21-13-11-19-28(30)34-23-35(29-20-12-14-22-31(29)37-25(3)4)33(27-17-9-6-10-18-27)32(34)26-15-7-5-8-16-26;2-1(3,4)5/h5-25,32-33H,1-4H3;/q+1;-1 |
InChI Key |
GMYWBOQHGBTHLY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)OC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)
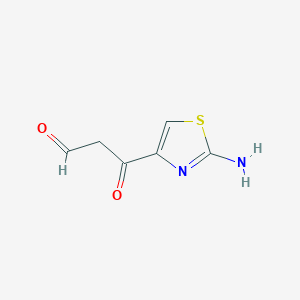


![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)
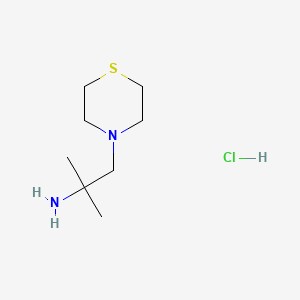
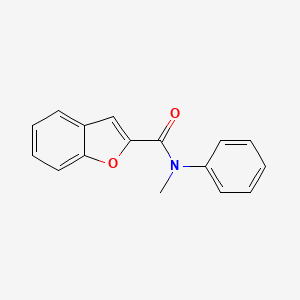
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
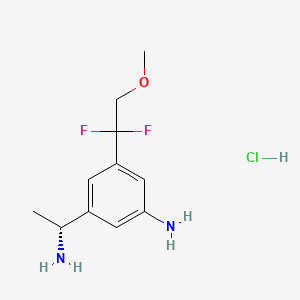
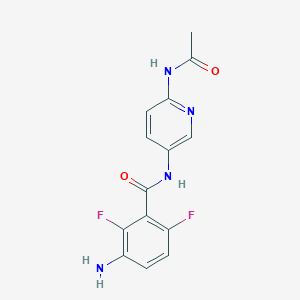


![4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile](/img/structure/B13891814.png)
